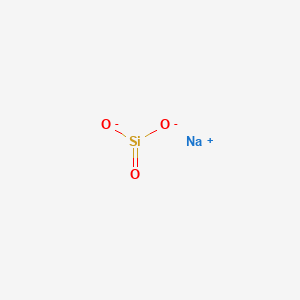
5-溴-1H-吲哚-3-基磷酸钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 5-bromo-1H-indol-3-yl phosphate is commonly used as a substrate for phosphatase assays in biochemistry and molecular biology . This compound is converted by phosphatases to a yellow compound that can be easily measured spectrophotometrically or fluorometrically . Furthermore, it has been used as a useful reagent in enzyme-catalyzed reactions and a tool for studying signal transduction pathways .
Molecular Structure Analysis
The molecular formula of Sodium 5-bromo-1H-indol-3-yl phosphate is C8H4BrNNa2O4P . Its molecular weight is 370.43 . The SMILES representation is ClC1=C(Br)C=CC2=C1C(OP(O[Na])(O[Na])=O)=CN2 .Chemical Reactions Analysis
Sodium 5-bromo-1H-indol-3-yl phosphate is converted by phosphatases to a yellow compound that can be easily measured spectrophotometrically or fluorometrically . This reaction is commonly used in phosphatase assays in biochemistry and molecular biology .Physical And Chemical Properties Analysis
Sodium 5-bromo-1H-indol-3-yl phosphate is a solid compound with a white to off-white color . It is soluble in water at a concentration of 41.67 mg/mL (112.49 mM) when ultrasonically warmed and heated to 60°C . The compound should be stored at 4°C, sealed, and away from moisture and light .科学研究应用
抗病毒研究
吲哚衍生物,包括5-溴-1H-吲哚-3-基磷酸钠,已被研究用于其抗病毒特性。 含吲哚核的化合物已显示出对多种病毒,包括甲型流感病毒和柯萨奇B4病毒,具有抑制活性 . 吲哚支架上的特定修饰可以显著影响化合物作为抗病毒剂的有效性。
癌症研究
已探索了5-溴吲哚衍生物对几种人类癌细胞系的抗增殖和细胞毒活性。 这些化合物与顺铂(一种常见的化疗药物)进行了比较,在某些情况下,已显示出更好的或相当的活性,且毒性更低 . 这突出了5-溴-1H-吲哚-3-基磷酸钠在癌症治疗研究中的潜力。
碱性磷酸酶的酶底物
该化合物被广泛用作碱性磷酸酶的组织化学底物。 它参与碱性磷酸酶标记分子的比色检测,这是各种印迹技术、原位杂交和免疫组织化学中至关重要的步骤 . 这种底物系统的通用性使其成为分子生物学和诊断学中宝贵的工具。
植物激素研究
吲哚衍生物在植物生物学中很重要,因为它们构成了某些植物激素(如吲哚-3-乙酸)的基础,吲哚-3-乙酸是由高等植物中色氨酸降解产生的 . 对吲哚衍生物作用的研究可以提供对植物生长和发育过程的见解。
抗菌和抗真菌研究
吲哚植物抗毒素,包括溴化吲哚化合物,表现出广谱抗菌和抗真菌活性。 这些特性使它们成为开发新型抗菌剂的有趣候选者 .
神经科学研究
一些吲哚衍生物在神经科学研究中显示出潜力,特别是在神经退行性疾病的研究中。 例如,在多发性硬化症患者的脑脊液中,已经证明了某些吲哚化合物的抗聚集作用 . 这表明5-溴-1H-吲哚-3-基磷酸钠可能有助于研究此类疾病的机制。
作用机制
Target of Action
Sodium 5-bromo-1H-indol-3-yl phosphate, also known as 5-bromo-3-indolyl phosphate disodium salt, is commonly used as a substrate for phosphatase assays in biochemistry and molecular biology . Phosphatases are the primary targets of this compound. These enzymes play a crucial role in various biological processes, including signal transduction pathways .
Mode of Action
The compound interacts with phosphatases, which convert it into a yellow compound . This conversion can be easily measured spectrophotometrically or fluorometrically, making it a useful tool for studying enzyme-catalyzed reactions .
Biochemical Pathways
The compound’s interaction with phosphatases affects the biochemical pathways associated with these enzymes. Phosphatases are involved in numerous cellular processes, including metabolic pathways and signal transduction . The downstream effects of these pathways can vary widely, depending on the specific phosphatase and the biological context.
Pharmacokinetics
Its solubility in water suggests that it may be readily absorbed and distributed in aqueous biological environments. Its metabolism and excretion would likely depend on the specific biological system in which it is used.
Result of Action
The primary result of the compound’s action is the production of a yellow compound that can be detected spectrophotometrically or fluorometrically . This allows researchers to measure the activity of phosphatases in a given biological sample. The molecular and cellular effects of this action would depend on the role of the specific phosphatase in the biological system being studied.
Action Environment
The action, efficacy, and stability of Sodium 5-bromo-1H-indol-3-yl phosphate can be influenced by various environmental factors. For instance, the pH and temperature of the solution can affect enzyme activity and thus the compound’s effectiveness as a phosphatase substrate. Additionally, the compound’s stability may be affected by factors such as light exposure and storage conditions .
安全和危害
未来方向
Sodium 5-bromo-1H-indol-3-yl phosphate has been used as a substrate for phosphatase assays in biochemistry and molecular biology, as well as a reagent in enzyme-catalyzed reactions and a tool for studying signal transduction pathways . Its future use will likely continue in these areas, contributing to our understanding of biochemical processes and the development of new assays and techniques.
生化分析
Biochemical Properties
Sodium 5-bromo-1H-indol-3-yl phosphate plays a crucial role in biochemical reactions, particularly as a substrate for phosphatase enzymes. When acted upon by phosphatases, this compound is converted into a colored product that can be easily measured spectrophotometrically or fluorometrically . This property makes it an invaluable tool for detecting and quantifying phosphatase activity in various biological samples. Additionally, sodium 5-bromo-1H-indol-3-yl phosphate interacts with other biomolecules involved in signal transduction pathways, serving as a useful reagent for studying these processes .
Cellular Effects
Sodium 5-bromo-1H-indol-3-yl phosphate influences various cellular processes by acting as a substrate for phosphatases. Its conversion to a colored product allows researchers to monitor phosphatase activity within cells, providing insights into cell signaling pathways and gene expression . This compound can affect cellular metabolism by altering the activity of phosphatases, which play a critical role in regulating metabolic pathways. By studying the effects of sodium 5-bromo-1H-indol-3-yl phosphate on different cell types, researchers can gain a better understanding of its impact on cell function and overall cellular health .
Molecular Mechanism
The molecular mechanism of sodium 5-bromo-1H-indol-3-yl phosphate involves its interaction with phosphatase enzymes. Upon binding to the active site of a phosphatase, the compound undergoes dephosphorylation, resulting in the release of a colored product . This enzymatic reaction is essential for detecting and quantifying phosphatase activity in various biological samples. Additionally, sodium 5-bromo-1H-indol-3-yl phosphate may influence gene expression by modulating the activity of phosphatases involved in signal transduction pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium 5-bromo-1H-indol-3-yl phosphate can change over time due to factors such as stability and degradation. The compound is generally stable when stored at 4°C, away from moisture and light . Its stability may decrease over extended periods, leading to potential degradation and reduced efficacy. Long-term studies have shown that sodium 5-bromo-1H-indol-3-yl phosphate can maintain its activity for several months when stored under optimal conditions . Researchers should consider these temporal effects when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of sodium 5-bromo-1H-indol-3-yl phosphate can vary with different dosages in animal models. At lower doses, the compound effectively serves as a substrate for phosphatase assays without causing significant adverse effects . At higher doses, sodium 5-bromo-1H-indol-3-yl phosphate may exhibit toxic effects, potentially impacting cellular function and overall health . Researchers should carefully determine the appropriate dosage for their specific experimental needs to avoid potential toxicity and ensure accurate results.
Metabolic Pathways
Sodium 5-bromo-1H-indol-3-yl phosphate is involved in metabolic pathways regulated by phosphatase enzymes. Upon dephosphorylation, the compound is converted into a colored product that can be easily detected . This reaction is crucial for studying metabolic flux and metabolite levels in various biological samples. By understanding the metabolic pathways influenced by sodium 5-bromo-1H-indol-3-yl phosphate, researchers can gain insights into its role in cellular metabolism and overall biochemical processes .
Transport and Distribution
Within cells and tissues, sodium 5-bromo-1H-indol-3-yl phosphate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target areas, allowing for effective phosphatase assays and other biochemical applications. Understanding the transport and distribution mechanisms of sodium 5-bromo-1H-indol-3-yl phosphate is essential for optimizing its use in various research settings .
Subcellular Localization
Sodium 5-bromo-1H-indol-3-yl phosphate exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . By studying the subcellular localization of sodium 5-bromo-1H-indol-3-yl phosphate, researchers can better understand its role in cellular processes and optimize its use in experimental applications .
属性
IUPAC Name |
disodium;(5-bromo-1H-indol-3-yl) phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrNO4P.2Na/c9-5-1-2-7-6(3-5)8(4-10-7)14-15(11,12)13;;/h1-4,10H,(H2,11,12,13);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWXWYHCTTWNBF-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)OP(=O)([O-])[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrNNa2O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
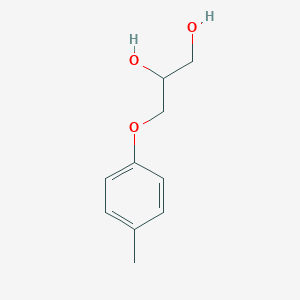

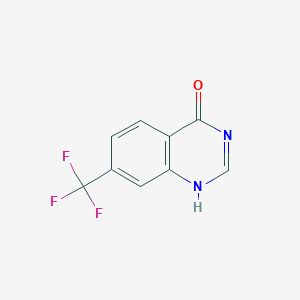



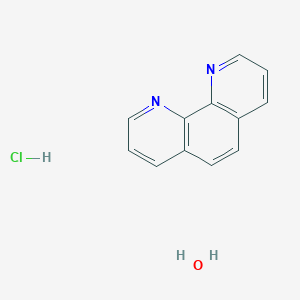
![Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester](/img/structure/B101125.png)
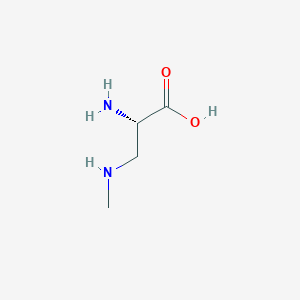

![[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea](/img/structure/B101132.png)

![Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B101134.png)
